molecular formula C5H11ClN2O2 B2947170 6-amino-1,4-oxazepan-5-one hydrochloride CAS No. 2413867-94-2

6-amino-1,4-oxazepan-5-one hydrochloride

Cat. No.: B2947170
CAS No.: 2413867-94-2
M. Wt: 166.61
InChI Key: WRUMOCUMNFEQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,4-oxazepan-5-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,4-oxazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-amino-1,4-oxazepan-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted oxazepane derivatives (from substitution) .

Scientific Research Applications

6-amino-1,4-oxazepan-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-1,4-oxazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1,4-oxazepan-5-one hydrochloride is unique due to the presence of both an amino group and a hydrochloride salt, which confer distinct chemical and biological properties. The amino group enhances its reactivity in various chemical reactions, while the hydrochloride salt improves its solubility and stability .

Properties

IUPAC Name

6-amino-1,4-oxazepan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQSMBTKWYNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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